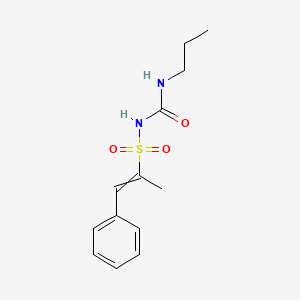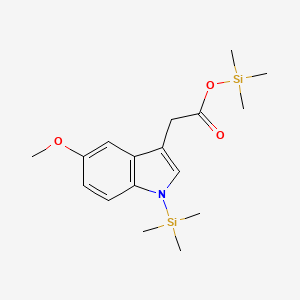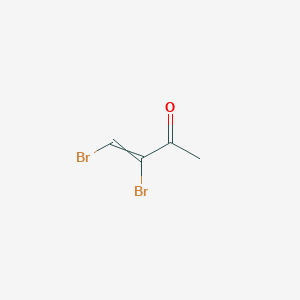
3,4-Dibromobut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromobut-3-en-2-one is an organic compound with the molecular formula C4H6Br2O It is a brominated derivative of butenone, characterized by the presence of two bromine atoms at the 3rd and 4th positions of the butenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dibromobut-3-en-2-one can be synthesized through the bromination of butenone derivatives. One common method involves the addition of bromine to butenone in the presence of a solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the exothermic nature of the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and the use of efficient cooling systems to manage the heat generated during the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromobut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form butenone derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of partially or fully de-brominated butenone derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
3,4-Dibromobut-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dibromobut-3-en-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dibromobut-1-ene: Similar structure but with a different position of the double bond.
1,4-Dibromobut-2-ene: Another brominated butene derivative with different bromine positions.
2,3-Dibromobutane: A saturated brominated butane derivative.
Uniqueness
3,4-Dibromobut-3-en-2-one is unique due to its specific bromination pattern and the presence of a double bond at the 3rd position. This structure imparts distinct reactivity and properties compared to other brominated butene derivatives.
Propriétés
Numéro CAS |
56020-84-9 |
|---|---|
Formule moléculaire |
C4H4Br2O |
Poids moléculaire |
227.88 g/mol |
Nom IUPAC |
3,4-dibromobut-3-en-2-one |
InChI |
InChI=1S/C4H4Br2O/c1-3(7)4(6)2-5/h2H,1H3 |
Clé InChI |
FHRKNQJXHSDMGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
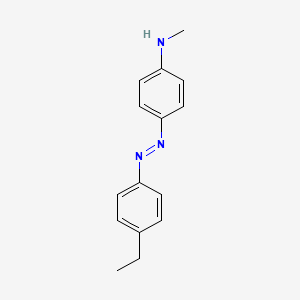
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)
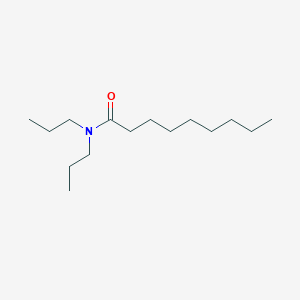
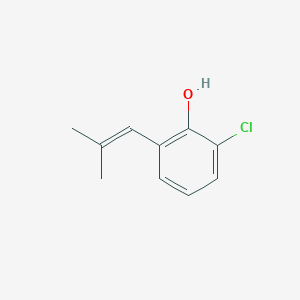


![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)
